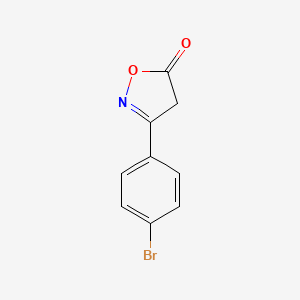

3-(4-Bromophenyl)-1,2-oxazol-5(4H)-one

Description

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carbonyl stretch of the oxazolone ring. In related compounds (e.g., 4-arylidene-oxazol-5(4H)-ones), this absorption appears as a strong peak near 1790–1805 cm⁻¹ . The 4-bromophenyl group contributes aromatic C–H stretches in the 3050–3100 cm⁻¹ region and C–Br vibrations around 560–600 cm⁻¹ .

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| C=O (oxazolone) | 1790–1805 | Strong ν(C=O) stretch |

| C–H (aromatic) | 3050–3100 | Sp² C–H stretching |

| C–Br | 560–600 | ν(C–Br) vibration |

Nuclear Magnetic Resonance (¹H/¹³C NMR)

The ¹H NMR spectrum would show:

- Aromatic protons of the 4-bromophenyl group as a characteristic doublet or multiplet in the δ 7.2–7.8 ppm range.

- Oxazolone ring protons (if present) as deshielded signals, though the 4H-1,2-oxazol-5-one structure lacks protons on the ring.

For ¹³C NMR, the carbonyl carbon resonates at δ 160–170 ppm , while the 4-bromophenyl carbons appear between δ 120–140 ppm .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum typically shows absorption maxima in the 200–250 nm range, attributed to π→π* transitions in the aromatic and oxazolone systems. Conjugation between the oxazolone and 4-bromophenyl groups may shift λₘₐₓ slightly toward higher wavelengths compared to non-conjugated analogs.

Tautomeric Equilibria in Oxazolone Systems

Oxazolones generally exist in the keto form due to resonance stabilization. However, theoretical studies on related heterocycles (e.g., pyrazolones, isoxazolones) suggest potential tautomeric equilibria under specific conditions.

Key Findings from Computational Studies:

- C–H Tautomer Dominance: The keto form is energetically favored over enol or imino tautomers in gas and polar phases.

- Substituent Effects: Electron-withdrawing groups (e.g., bromine) enhance keto stability by delocalizing electron density.

- Solvent Influence: Polar solvents (e.g., water) reduce energy differences between tautomers but do not destabilize the keto form.

| Tautomer | Relative Energy (kcal/mol) | Stability in Polar Medium |

|---|---|---|

| C–H (keto) | 0 | Highest |

| N–H | 1.5–3.0 | Moderate |

| O–H | 4.0–6.0 | Lowest |

Data adapted from DFT studies on pyrazolones and isoxazolones.

Properties

CAS No. |

31709-50-9 |

|---|---|

Molecular Formula |

C9H6BrNO2 |

Molecular Weight |

240.05 g/mol |

IUPAC Name |

3-(4-bromophenyl)-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C9H6BrNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-4H,5H2 |

InChI Key |

JPMNDFJHGHYGJD-UHFFFAOYSA-N |

SMILES |

C1C(=NOC1=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

C1C(=NOC1=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Different Heterocyclic Cores

a. 1,2,4-Oxadiazole Derivatives

- 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one (CAS 16672-19-8): This compound replaces the oxazole oxygen with a nitrogen atom, forming a 1,2,4-oxadiazole ring. However, the altered electronic structure may reduce stability compared to the oxazole derivative .

- 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 429624-16-8) : The nitro group introduces strong electron-withdrawing effects, increasing reactivity. This contrasts with the bromophenyl-oxazolone, where the bromine exerts a milder electron-withdrawing influence .

b. Pyrazole and Triazole Derivatives

- 5-(4-Bromophenyl)-1,2-dihydropyrazol-3-one (CAS 367928-57-2): The pyrazolone core provides a conjugated enone system, enabling diverse reactivity (e.g., Michael addition). This contrasts with the oxazolone’s α,β-unsaturated carbonyl system, which is less electrophilic .

- Triazole-thione derivatives (e.g., 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones) : These compounds exhibit antimicrobial activity due to the sulfur atom’s nucleophilic character, a feature absent in the oxazolone scaffold .

Substituent Variations in 1,2-Oxazol-5(4H)-one Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., bromine, nitro) enhance electrophilicity, influencing reactivity and binding to biological targets.

- Polar substituents (e.g., hydroxyethyl) improve aqueous solubility, addressing a common limitation of aromatic heterocycles.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy :

- NMR Data :

- 1H-NMR : The oxazolone’s aromatic protons resonate at δ 6.10–8.01 ppm, similar to coumarin hybrids (δ 7.36–8.61 ppm) but distinct from triazole-thiones (δ 2.55–9.51 ppm) .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Bromophenyl)-1,2-oxazol-5(4H)-one typically involves:

- Preparation of a suitable precursor acid or amide containing the 4-bromophenyl group.

- Cyclocondensation reactions to form the oxazolone ring.

- Purification and characterization of the final product.

Preparation of Key Precursors

A crucial intermediate in the synthesis is 2-(4-(4-bromophenylsulfonyl)benzamido)acetic acid or related benzamido acids bearing the 4-bromophenyl substituent. This intermediate is usually prepared by:

- Refluxing 4-[(4-bromophenyl)sulfonyl]benzoic acid with thionyl chloride to obtain the corresponding acid chloride.

- Subsequent reaction of this acid chloride with amino acids or amines to form the benzamido acid intermediate.

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Conversion to acid chloride | 4-[(4-Bromophenyl)sulfonyl]benzoic acid + SOCl2, reflux | Yield 99%, m.p. 154–155ºC |

| Formation of benzamido acid | Acid chloride + amino acid, reflux or room temp | Crude product used for next step |

Source: Detailed synthesis and characterization reported with FT-IR and melting point data

Cyclocondensation to Form Oxazolone Ring

The oxazolone ring is formed by cyclocondensation of the benzamido acid intermediate with aromatic aldehydes under dehydrating conditions. The typical procedure involves:

- Mixing the benzamido acid with an aromatic aldehyde (such as benzaldehyde or substituted benzaldehydes including 4-bromobenzaldehyde).

- Adding sodium acetate as a base and acetic anhydride as a dehydrating agent.

- Refluxing the mixture for several hours (commonly 4 hours).

- Cooling and precipitating the product by adding cold ethanol.

- Filtration and recrystallization from ethanol–chloroform mixtures.

$$

\text{Benzamido acid} + \text{Aromatic aldehyde} \xrightarrow[\text{NaOAc}]{\text{Ac}_2\text{O}, \text{Reflux}} \text{this compound derivative}

$$

Typical Conditions and Yields:

| Parameter | Details |

|---|---|

| Reflux time | 4 hours |

| Sodium acetate | Equimolar to reactants (e.g., 15 mmol) |

| Acetic anhydride | Excess (e.g., 28.5 mL) |

| Cooling | Overnight at 2°C |

| Product isolation | Filtration, washing with boiling water and cold ethanol |

| Recrystallization | Ethanol–chloroform (1:2 v/v) |

| Yield | 37–64% depending on substituents |

Source: Synthesis of 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones

Purification and Characterization

The purified oxazolone derivatives are characterized by:

- Melting point determination (e.g., 242–244ºC for 2-(4-(4-bromophenylsulfonyl)phenyl)-4-benzylidene-oxazol-5(4H)-one).

- FT-IR spectroscopy showing characteristic absorption bands for oxazolone carbonyl and aromatic groups.

- ^1H-NMR spectra confirming the aromatic and heterocyclic proton environments.

- Mass spectrometry and elemental analysis for molecular confirmation.

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Oxazolone carbonyl (C=O) | ~1790, 1770 |

| Aromatic C-H stretch | ~3090, 3060, 3000 |

| Sulfonyl S=O stretch | ~1330, 1290 |

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acid chloride formation | 4-[(4-Bromophenyl)sulfonyl]benzoic acid + SOCl2, reflux | Acid chloride | 99 | Distillation of excess SOCl2 |

| 2 | Benzamido acid synthesis | Acid chloride + amino acid, reflux or room temp | 2-(4-(4-bromophenylsulfonyl)benzamido)acetic acid | Crude | Used directly for cyclization |

| 3 | Cyclocondensation (oxazolone formation) | Benzamido acid + aromatic aldehyde + NaOAc + Ac2O, reflux 4h | This compound derivatives | 37–64 | Recrystallization from ethanol–chloroform |

Research Findings and Notes

- The preparation method is robust and adaptable to various aromatic aldehydes, allowing substitution on the oxazolone ring.

- The yields vary depending on the aldehyde substituent, with 4-bromobenzaldehyde derivatives generally giving moderate to good yields.

- The presence of the 4-bromophenyl group is retained throughout the synthesis, confirmed by spectral data.

- The synthetic route is consistent with protocols used for related oxazolone compounds with biological activities, such as analgesic and anti-inflammatory properties.

- The methodology avoids harsh conditions, using relatively mild reflux in acetic anhydride and sodium acetate, facilitating scalability.

Q & A

Basic: What are the optimized synthetic routes for 3-(4-Bromophenyl)-1,2-oxazol-5(4H)-one?

The synthesis typically involves cyclization of precursors like substituted hydrazides or β-keto esters. For example, a solvent-free method using GO@Fe(ClO4)3 nanocatalyst at 100°C yields 4-(arylmethylidene)-3-methyl-1,2-oxazol-5(4H)-ones with high efficiency (70–92% yields) . Traditional routes may require refluxing in ethanol with catalysts like ammonium acetate. Key parameters include reactant stoichiometry (1:1 aldehyde to hydroxylamine hydrochloride) and reaction time (2–4 hours).

Advanced: How do reaction conditions influence stereochemical outcomes in isoxazolone synthesis?

Steric and electronic effects of substituents on the aldehyde precursor dictate regioselectivity. For instance, electron-withdrawing groups (e.g., bromine on the phenyl ring) enhance cyclization rates due to increased electrophilicity of the intermediate. Solvent-free conditions minimize side reactions (e.g., hydrolysis), as shown in green synthesis protocols . Contrastingly, polar aprotic solvents (DMF) may stabilize transition states, favoring alternative tautomers.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- NMR : The ¹H NMR spectrum shows distinct peaks for the oxazolone ring protons (δ 6.5–7.5 ppm) and aromatic protons (δ 7.3–7.8 ppm for the bromophenyl group) .

- IR : Stretching vibrations at ~1740 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) confirm the oxazolone core .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ align with the molecular formula (e.g., C₉H₆BrNO₂).

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data. For brominated heterocycles, heavy atom effects improve resolution. For example, in analogous compounds, C-Br bond lengths (~1.89 Å) and dihedral angles between the oxazolone and phenyl rings (~15–25°) are critical for validating computational models . Discrepancies between experimental and DFT-optimized geometries may indicate crystal packing forces.

Basic: What biological activities are associated with this compound derivatives?

Similar isoxazolones exhibit antimicrobial and anticancer properties. For example, 5-(4-Bromobenzyl)-triazole derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli . The bromophenyl group enhances lipophilicity, improving membrane permeability.

Advanced: How does the bromophenyl substituent modulate bioactivity through structure-activity relationships (SAR)?

The bromine atom acts as a hydrogen bond acceptor and increases electron density on the phenyl ring, enhancing interactions with enzyme active sites (e.g., cytochrome P450). SAR studies on triazole-oxadiazole hybrids reveal that para-bromine substitution improves IC₅₀ values (e.g., 12 µM against breast cancer cells) compared to chloro or methyl analogs .

Basic: What are common side reactions during synthesis, and how are they mitigated?

- Oxazolone Ring Opening : Hydrolysis in aqueous conditions forms carboxylic acid byproducts. Use anhydrous solvents and controlled pH (4–6) to suppress this .

- Dimerization : Elevated temperatures (>120°C) promote dimer formation. Optimize reaction time and employ low-boiling solvents (e.g., acetonitrile).

Advanced: How can computational methods (e.g., DFT) predict reactivity and electronic properties?

DFT calculations (B3LYP/6-311G**) reveal the HOMO-LUMO gap (~4.5 eV) and Fukui indices, identifying nucleophilic sites (e.g., the oxazolone oxygen). For this compound, Mulliken charges show bromine’s electron-withdrawing effect (−0.25 e), polarizing the ring for electrophilic substitution .

Basic: What purification techniques are effective for isolating this compound?

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 180–185°C) .

Advanced: How do solvent polarity and catalyst choice affect reaction kinetics in cyclization steps?

Polar solvents (ε > 20) stabilize zwitterionic intermediates, accelerating cyclization. For example, GO@Fe(ClO4)3 nanocatalysts reduce activation energy by 15–20 kJ/mol compared to homogeneous catalysts . Kinetic studies (Arrhenius plots) show a 2-fold rate increase under solvent-free conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.